N-(4-morpholin-4-ylphenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide
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Overview
Description
N-(4-morpholin-4-ylphenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholin-4-ylphenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the cyclization of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of Phenyl Groups: The phenyl groups can be introduced through nucleophilic substitution reactions using appropriate phenyl halides.
Morpholine Substitution: The morpholine ring can be attached to the phenyl group via nucleophilic aromatic substitution.
Final Coupling: The final coupling of the morpholinophenyl and thiazolidinone moieties can be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines and thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-morpholin-4-ylphenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer activities. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Studies have shown that thiazolidinone derivatives exhibit anti-inflammatory, analgesic, and antitumor properties, which could be harnessed for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its versatility in chemical reactions makes it a valuable component in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-morpholin-4-ylphenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.
Phenylthiazoles: These compounds have a similar structure but differ in the substitution pattern on the thiazole ring.
Morpholine Derivatives: Compounds with a morpholine ring are known for their diverse biological activities.
Uniqueness
N-(4-morpholin-4-ylphenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide is unique due to its combination of a thiazolidinone core, phenyl groups, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(4-morpholin-4-ylphenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a morpholine ring and a thiazolidine moiety. Its molecular formula is C20H22N4O2S, and it has a molecular weight of approximately 382.48 g/mol. The presence of multiple functional groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
---|---|---|---|
4d | 10.7 - 21.4 | 21.4 - 40.2 | Potent |
4p | <10 | <20 | Highly Potent |
3h | <15 | <30 | Moderate |
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that these compounds can inhibit bacterial growth effectively, suggesting that this compound may possess similar or enhanced antimicrobial properties .
Anticancer Activity
In addition to its antimicrobial effects, thiazolidinone derivatives have been investigated for their anticancer potential. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.
A study evaluating the cytotoxic effects of related compounds found that they significantly reduced cell viability in several cancer types:
Cell Line | IC50 (μM) |
---|---|
MCF7 (Breast Cancer) | 12.5 |
HeLa (Cervical Cancer) | 15.0 |
A549 (Lung Cancer) | 10.0 |
These results suggest that this compound could be a promising candidate for further development as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- DNA Interaction : Some thiazolidinone derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed significant improvement when treated with thiazolidinone derivatives, suggesting the potential application of compounds like N-(4-morpholin-4-ylphenyl)-2-(4-oxo-3-phenyl-2-phenyli-mino -1,3-thiazolidin -5 -yl)acetamide.
- Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with similar compounds resulted in a marked reduction in tumor size in xenograft models, supporting their use as adjunct therapies in cancer treatment.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c32-25(28-21-11-13-22(14-12-21)30-15-17-34-18-16-30)19-24-26(33)31(23-9-5-2-6-10-23)27(35-24)29-20-7-3-1-4-8-20/h1-14,24H,15-19H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDYQJZLHCEXGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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